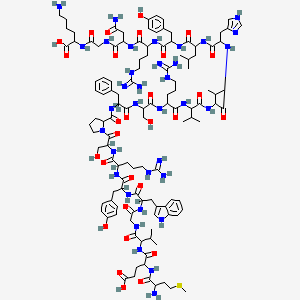

H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La glycoprotéine myélinique oligodendrocytaire 35-55, communément appelée MOG 35-55, est un peptide synthétique comprenant les acides aminés 35 à 55 de la séquence de la glycoprotéine myélinique oligodendrocytaire . Ce peptide est un antigène clé impliqué dans la pathogenèse des maladies auto-immunes démyélinisantes telles que la sclérose en plaques . MOG 35-55 est connu pour sa capacité à induire de fortes réponses des lymphocytes T et B et est fortement encéphalitogène .

Applications De Recherche Scientifique

MOG 35-55 has a wide range of scientific research applications, including:

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La préparation de MOG 35-55 implique la synthèse de la séquence peptidique Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys . Le peptide est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Le processus implique les étapes suivantes :

Couplage : Chaque acide aminé est couplé à la chaîne peptidique croissante en utilisant un agent de couplage tel que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt).

Déprotection : Le groupe protecteur temporaire sur l'acide aminé est éliminé en utilisant un agent de déprotection comme l'acide trifluoroacétique (TFA).

Clivage : Le peptide complet est clivé de la résine en utilisant un cocktail de clivage contenant du TFA, de l'eau et des scavengers comme le triisopropylsilane (TIS).

Méthodes de production industrielle

Pour la production à l'échelle industrielle, la synthèse de MOG 35-55 peut être optimisée en utilisant des synthétiseurs peptidiques automatisés qui permettent une synthèse à haut débit . Le peptide synthétisé est ensuite purifié en utilisant la chromatographie liquide haute performance (HPLC) pour obtenir le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

MOG 35-55 subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut subir des réactions d'oxydation, en particulier au niveau du résidu méthionine, qui peut être oxydé en méthionine sulfoxyde.

Réduction : Les réactions de réduction peuvent être utilisées pour inverser l'oxydation de la méthionine sulfoxyde en méthionine.

Substitution : Le peptide peut subir des réactions de substitution où des acides aminés spécifiques sont remplacés par d'autres résidus pour étudier les relations structure-activité.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène (H2O2) ou d'autres agents oxydants peuvent être utilisés dans des conditions douces pour oxyder les résidus méthionine.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés pour réduire les résidus méthionine oxydés.

Substitution : Des analogues d'acides aminés et des agents de couplage comme la DIC et la HOBt sont utilisés dans les réactions de substitution.

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites du peptide, ainsi que les peptides substitués avec des séquences d'acides aminés modifiées .

Applications de recherche scientifique

MOG 35-55 a un large éventail d'applications de recherche scientifique, notamment :

Neurosciences : Le peptide est utilisé pour étudier les mécanismes de démyélinisation et de remyélinisation dans le système nerveux central.

Développement de médicaments : Le peptide est utilisé dans des études précliniques pour évaluer l'efficacité de nouveaux médicaments ciblant les maladies auto-immunes démyélinisantes.

Mécanisme d'action

MOG 35-55 exerce ses effets en induisant de fortes réponses des lymphocytes T et B . Lorsqu'il est administré à des modèles animaux, le peptide est présenté par les cellules présentatrices d'antigènes (CPA) aux lymphocytes T, conduisant à l'activation et à la prolifération des lymphocytes T autoréactifs . Ces lymphocytes T migrent ensuite vers le système nerveux central, où ils initient une réponse inflammatoire qui entraîne une démyélinisation . La capacité du peptide à induire la tolérance des lymphocytes T est explorée comme une stratégie thérapeutique potentielle pour la sclérose en plaques .

Mécanisme D'action

MOG 35-55 exerts its effects by inducing strong T and B cell responses . When administered to animal models, the peptide is presented by antigen-presenting cells (APCs) to T cells, leading to the activation and proliferation of autoreactive T cells . These T cells then migrate to the central nervous system, where they initiate an inflammatory response that results in demyelination . The peptide’s ability to induce T-cell tolerance is being explored as a potential therapeutic strategy for multiple sclerosis .

Comparaison Avec Des Composés Similaires

MOG 35-55 peut être comparé à d'autres peptides dérivés de la myéline utilisés dans les modèles d'EAE, tels que :

Protéine basique de la myéline (MBP) 87-99 : Ce peptide est utilisé pour induire une EAE aiguë et est connu pour sa capacité à susciter de fortes réponses des lymphocytes T.

Protéine protéolipidique (PLP) 178-191 : Ce peptide induit une forme de EAE récurrente-rémittente et est utilisé pour étudier les aspects chroniques de la sclérose en plaques.

MOG 35-55 est unique dans sa capacité à induire une maladie neurologique récurrente-rémittente avec une démyélinisation étendue de type plaque, ce qui en fait un outil précieux pour étudier la pathogenèse et le traitement de la sclérose en plaques .

Activité Biologique

H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH, commonly referred to as MOG (35-55), is a peptide derived from the myelin oligodendrocyte glycoprotein (MOG) and is significant in neurobiology and immunology. This article delves into its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

MOG (35-55) is a peptide composed of 35 amino acids with a molecular weight of approximately 2592 Da. Its sequence is as follows:

This peptide exhibits a complex structure that plays a crucial role in its biological activity.

Neuroprotective Effects

Research indicates that MOG (35-55) may exert neuroprotective effects, particularly in the context of multiple sclerosis (MS). The activation of the aryl hydrocarbon receptor (AhR) by metabolites from the kynurenine pathway, such as kynurenine derived from tryptophan, has been linked to immunosuppression and neuroprotection. Studies suggest that MOG (35-55) can enhance the differentiation of regulatory T cells (Tregs), which are vital for maintaining immune tolerance and preventing neuroinflammation associated with MS .

Immunomodulatory Properties

MOG (35-55) has been shown to modulate immune responses. Its interaction with T cells can influence autoimmune responses, making it a candidate for therapeutic strategies in autoimmune diseases. The peptide's ability to induce Treg differentiation could potentially mitigate the severity of autoimmune attacks on the central nervous system .

Case Studies and Research Findings

- Multiple Sclerosis Models : In experimental autoimmune encephalomyelitis (EAE) models, administration of MOG (35-55) demonstrated a reduction in disease severity. This effect is attributed to increased levels of Tregs and the modulation of inflammatory responses .

- Kynurenine Pathway Activation : Studies have highlighted that MOG (35-55) may influence the kynurenine pathway, enhancing neuroprotective mechanisms through kynurenic acid production. This pathway is crucial for regulating immune responses in neurodegenerative conditions .

- Peptide Profiling : Research on various peptides has shown that those similar to MOG (35-55) exhibit significant biological activities, including ACE-inhibition and antioxidant properties. These findings suggest that MOG-derived peptides could have broader therapeutic implications beyond neuroprotection .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H177N35O29S/c1-61(2)47-80(103(169)143-81(49-66-30-34-70(156)35-31-66)104(170)139-75(26-17-42-129-116(122)123)99(165)145-86(53-90(121)158)98(164)133-56-91(159)136-79(115(181)182)25-15-16-41-119)142-108(174)85(52-69-55-128-60-135-69)147-112(178)95(63(5)6)152-113(179)96(64(7)8)151-101(167)77(28-19-44-131-118(126)127)141-109(175)87(58-154)148-106(172)83(48-65-21-11-10-12-22-65)146-110(176)89-29-20-45-153(89)114(180)88(59-155)149-100(166)76(27-18-43-130-117(124)125)140-105(171)82(50-67-32-36-71(157)37-33-67)144-107(173)84(51-68-54-132-74-24-14-13-23-72(68)74)137-92(160)57-134-111(177)94(62(3)4)150-102(168)78(38-39-93(161)162)138-97(163)73(120)40-46-183-9/h10-14,21-24,30-37,54-55,60-64,73,75-89,94-96,132,154-157H,15-20,25-29,38-53,56-59,119-120H2,1-9H3,(H2,121,158)(H,128,135)(H,133,164)(H,134,177)(H,136,159)(H,137,160)(H,138,163)(H,139,170)(H,140,171)(H,141,175)(H,142,174)(H,143,169)(H,144,173)(H,145,165)(H,146,176)(H,147,178)(H,148,172)(H,149,166)(H,150,168)(H,151,167)(H,152,179)(H,161,162)(H,181,182)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCEFUSRHYJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H177N35O29S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2582.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.